
1,1,4,7,10,10-Hexamethyltriethylenetetramine
Overview
Description
1,1,4,7,10,10-Hexamethyltriethylenetetramine is a polyamine compound with the molecular formula C12H30N4. It is known for its role as a ligand in coordination chemistry and as a reagent in various organic synthesis processes. The compound is characterized by its clear liquid form and its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,4,7,10,10-Hexamethyltriethylenetetramine can be synthesized through the reaction of triethylenetetramine with formaldehyde and formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,1,4,7,10,10-Hexamethyltriethylenetetramine undergoes various chemical reactions, including:
Coordination Reactions: It acts as a ligand, forming complexes with metal ions such as copper bromide.
Polymerization Reactions: It is used in atom-transfer radical polymerization (ATRP) to synthesize copolymers.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts like copper bromide under inert atmosphere conditions.
Polymerization Reactions: Involve monomers such as N,N-dimethylamino-2-ethyl methacrylate and catalysts like copper bromide.
Major Products Formed:
Coordination Complexes: Metal-ligand complexes with enhanced stability and reactivity.
Polymers: Copolymers with specific properties tailored for various applications.
Scientific Research Applications
Polymer Synthesis
HMTETA is primarily used as a reagent in the synthesis of linear random copolymers.
- Copolymers : It has been utilized in the copolymerization of poly(ε-caprolactone) with N,N-dimethylamino-2-ethyl methacrylate through atom-transfer radical polymerization (ATRP). This method allows for the creation of polymers with tailored properties suitable for biomedical applications .
Table 1: Polymerization Applications of HMTETA
Catalysis
HMTETA plays a crucial role as a ligand in various catalytic processes.
- Catalytic Complexes : When complexed with copper bromide (CuBr), HMTETA forms a catalytic complex that significantly enhances the efficiency of polymerization reactions. This complex has shown to be effective in open-air conditions, facilitating environmentally friendly chemical recycling processes .
Table 2: Catalytic Applications of HMTETA
Catalyst System | Ligand Used | Application | Reference |
---|---|---|---|
CuBr-HMTETA Complex | HMTETA | ATRP for polymer synthesis | |
Open-Air Recycling | HMTETA | Depolymerization of ATRP-synthesized polymers |
Curing Agent
Beyond polymer synthesis and catalysis, HMTETA serves as a curing agent for epoxy resins.
- Mechanical Properties Enhancement : The incorporation of HMTETA into epoxy formulations improves the mechanical properties and thermal stability of the resulting materials. This makes it valuable in industries requiring high-performance composites .
Table 3: Curing Applications of HMTETA
Application Type | Description | Reference |
---|---|---|
Epoxy Resins | Enhances mechanical properties and thermal stability |
Case Study 1: Biomedical Polymers
In a study published by MDPI, researchers synthesized well-defined polycationic copolymers using HMTETA as a ligand. The copolymers exhibited promising properties for drug delivery applications due to their controlled release capabilities and biocompatibility .
Case Study 2: Environmental Sustainability
A research article highlighted the use of HMTETA in open-air chemical recycling processes. The study demonstrated that using HMTETA as part of catalytic systems allowed for efficient depolymerization of synthetic polymers, contributing to sustainable practices in polymer chemistry .
Mechanism of Action
The mechanism of action of 1,1,4,7,10,10-Hexamethyltriethylenetetramine primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and polymerization reactions. The molecular targets include metal ions such as copper, and the pathways involved often relate to radical polymerization processes .
Comparison with Similar Compounds
- N,N,N’,N’‘,N’‘’-Pentamethyldiethylenetriamine
- Tris[2-(dimethylamino)ethyl]amine
- N,N,N’,N’-Tetramethylethylenediamine
Comparison: 1,1,4,7,10,10-Hexamethyltriethylenetetramine is unique due to its higher degree of methylation, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly effective in forming stable metal complexes and in facilitating polymerization reactions .
Biological Activity
Overview
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) is a polyamine compound characterized by the molecular formula C₁₂H₃₀N₄. It is primarily utilized in coordination chemistry as a ligand and plays a crucial role in various biochemical and synthetic applications. This article reviews the biological activity of HMTETA, focusing on its mechanisms of action, cellular effects, and applications in research and medicine.
HMTETA exhibits significant biological activity through its interactions with metal ions and biomolecules. The compound can form stable complexes with metal ions such as copper, which enhances its catalytic properties in biochemical reactions.
- Metal Ion Complexation : HMTETA acts as a ligand in coordination chemistry, forming complexes that can catalyze reactions such as polymerization and glucuronidation .
- Cell Signaling Modulation : By influencing enzyme activity through metal ion interactions, HMTETA can alter cell signaling pathways and metabolic processes .
Cellular Effects
Research indicates that HMTETA can affect various cellular processes:
- Gene Expression : The compound has been shown to influence gene expression by modulating the activity of transcription factors through its interaction with metal ions .
- Cell Viability : Studies suggest that HMTETA may induce transient permeabilization of biological membranes without causing permanent damage to cells. For instance, it allows the uptake of otherwise impermeant molecules while maintaining cell viability above 80% .
Case Studies
- Polymerization Reactions : HMTETA has been employed in the synthesis of copolymers via atom-transfer radical polymerization (ATRP). In a study involving the copolymerization of poly(ε-caprolactone) with N,N-dimethylamino-2-ethyl methacrylate using HMTETA as a catalyst, researchers achieved high conversion rates and controlled molecular weights .
- Antiproliferative Activity : In vitro studies demonstrated that HMTETA exhibits antiproliferative effects on cancer cell lines. The compound was evaluated for its ability to inhibit cell growth and modulate apoptosis pathways .
- Bioconjugation Applications : HMTETA has been investigated for its potential in bioconjugate synthesis due to its ability to form stable complexes with biomolecules. This property is leveraged in drug delivery systems where precise control over polymer properties is essential .
Table 1: Summary of Biological Activities of HMTETA
Table 2: Polymerization Conditions Using HMTETA
Reaction Type | Conditions | Yield (%) |
---|---|---|
ATRP of Poly(ε-caprolactone) | CuBr/HMTETA at 90 °C | ~75% |
Synthesis of Copolymers | Anisole solvent | Variable |
Q & A
Q. (Basic) What is the role of 1,1,4,7,10,10-Hexamethyltriethylenetetramine in controlled radical polymerization (CRP) methodologies?
This compound serves as a multidentate ligand in atom transfer radical polymerization (ATRP), stabilizing copper(I/II) catalysts to mediate equilibrium between active and dormant polymer chains . It also acts as a reducing agent in activator generated by electron transfer (AGET) ATRP systems, enabling controlled initiation under mild conditions . Methodologically, its use requires optimization of the ligand-to-metal ratio (typically 1:1 for CuBr) and compatibility with monomers (e.g., acrylonitrile, methacrylates) in solvents like acetonitrile or NMP .
Q. (Advanced) How does this compound influence the kinetics of ATRP deactivation?
The deactivation rate coefficient () of Cu complexes with this compound can be quantified via single-pulse pulsed laser polymerization–electron paramagnetic resonance (SP-PLP-EPR) . Studies show is ~2 orders of magnitude lower than termination rates for small propagating radicals (e.g., dodecyl methacrylate), confirming chemically controlled deactivation . For precise measurements, reactions should include 15 wt% acetonitrile to stabilize radical decay profiles and minimize solvent effects .
Q. (Basic) What safety protocols are critical when handling this compound?
Key precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors; maintain occupational exposure below 5.6 mg/m³ (8-hour TWA) .
- Emergency measures : For skin contact, rinse immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers, away from strong acids/oxidizers, in cool (<25°C), dry conditions .
Q. (Advanced) How can researchers resolve contradictions in polydispersity index (PDI) outcomes when using this compound as a ligand?
Discrepancies in PDI often arise from ligand-metal coordination inefficiency or absence of CuCl₂ in the system. For example, this compound alone (without CuCl₂) yields higher PDIs (>1.5) in NIPAAm polymerizations due to poor control over radical termination . To mitigate this:
- Introduce secondary ligands (e.g., Me₆TREN) or adjust Cu²⁺/Cu⁺ ratios .
- Optimize reaction temperature (e.g., 35–100°C) and solvent polarity to enhance ligand activity .
Q. (Basic) What physicochemical properties of this compound are critical for experimental design?
- Density : 0.847 g/mL at 25°C, affecting solvent layering in biphasic systems .
- Refractive index : , useful for monitoring reaction progress via inline spectroscopy .
- Solubility : Miscible in polar solvents (water, ethanol, chloroform) but insoluble in ether, guiding solvent selection for homogeneous reactions .
Q. (Advanced) What are the environmental and decomposition hazards associated with this compound?
Thermal decomposition (>130°C) releases toxic gases (e.g., NOₓ, NH₃) . Under acidic conditions, it hydrolyzes to formaldehyde and methylamine, requiring neutralization (pH 7–10) before disposal . Environmental precautions include:
- Waste treatment : Collect in airtight containers and incinerate at approved facilities .
- Spill management : Absorb with inert materials (sand, vermiculite) and avoid discharge into waterways .
Q. (Basic) How should this compound be purified for high-precision polymerization studies?
Purification involves vacuum distillation to remove impurities (e.g., oxidized byproducts). Pre-distillation steps include stirring with acetic acid to remove metal residues, followed by washing with ethanol/ether . Post-distillation, store under nitrogen to prevent moisture absorption .
Q. (Advanced) How does this compound compare to PMDETA in ATRP efficiency?
While both are tertiary amine ligands, PMDETA (pentamethyldiethylenetriamine) often provides better control in aqueous ATRP due to stronger Cu⁺ coordination, reducing radical termination . However, this compound excels in non-polar media (e.g., toluene) and AGET systems due to its dual reducing/ligating capability . Comparative studies should evaluate monomer polarity , solvent choice, and targeted molecular weight distributions .
Q. (Basic) What analytical techniques characterize this compound in polymer matrices?
- NMR spectroscopy : and NMR identify ligand integrity and coordination shifts (e.g., δ 2.2–2.5 ppm for N–CH₃ groups) .
- SEC/GPC : Monitor polymer molecular weight and PDI to assess ligand performance .
- FTIR : Track C–N stretching vibrations (1250–1350 cm⁻¹) to confirm ligand presence .
Q. (Advanced) What methodologies quantify this compound’s reducing capacity in AGET ATRP?
Reducing efficiency is measured via cyclic voltammetry (E₁/2 for Cu²⁺/Cu⁺) and kinetic studies comparing induction periods with alternative reductants (e.g., ascorbic acid). Optimal reducing activity occurs at pH 7–9 , with stoichiometric ratios of 1:1 (ligand:Cu²⁺) to minimize side reactions .
Properties
IUPAC Name |
N'-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N4/c1-13(2)7-9-15(5)11-12-16(6)10-8-14(3)4/h7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFKOMDBEKIATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCN(C)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062836 | |
Record name | N,N'-Bis(2-(dimethylamino)ethyl)-N,N'-dimethylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3083-10-1 | |
Record name | Hexamethyltriethylenetetramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3083-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,4,7,10,10-Hexamethyltriethylenetetramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3083-10-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166488 | |
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Record name | 1,2-Ethanediamine, N1,N2-bis[2-(dimethylamino)ethyl]-N1,N2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Bis(2-(dimethylamino)ethyl)-N,N'-dimethylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-bis[2-(dimethylamino)ethyl]-N,N'-dimethylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEXAMETHYLTRIETHYLENETETRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OAF7T9SCQ | |
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Retrosynthesis Analysis
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